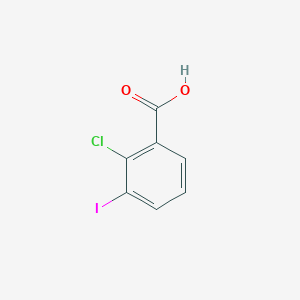

2-Chloro-3-iodobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDAGVGRAVWMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-3-iodobenzoic Acid for Advanced Research

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-3-iodobenzoic acid, underpinned by established scientific principles and methodologies. This document is designed to bridge the gap between raw data and practical application, offering not just figures but a deeper understanding of their implications in experimental design and synthesis.

Introduction: Strategic Importance in Synthesis

This compound is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a chloro and an iodo group ortho and meta to the carboxylic acid respectively, presents a versatile scaffold for the construction of complex molecular architectures. The differential reactivity of the C-Cl and C-I bonds, coupled with the directing effects of the carboxyl group, allows for selective functionalization, making it a valuable building block for novel therapeutic agents and functional materials.[1][2] This guide elucidates the fundamental physical properties that govern its behavior in various chemical environments, providing a solid foundation for its application in research and development.

Molecular and Chemical Identity

A precise understanding of the molecular identity is paramount for any experimental work. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 874817-93-3 | [1][2][3][4] |

| Molecular Formula | C₇H₄ClIO₂ | [1][2][3][4][5] |

| Molecular Weight | 282.46 g/mol | [1][2][3][4] |

| Canonical SMILES | C1=CC(=C(C(=C1)I)Cl)C(=O)O | [3] |

| InChIKey | RHDAGVGRAVWMOP-UHFFFAOYSA-N | [3] |

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its handling, reactivity, and formulation characteristics. The data presented below has been compiled from predictive models and experimental data for structurally similar compounds, offering a reliable guide for laboratory practice.

| Property | Value | Notes and Implications |

| Appearance | White to yellow solid | [1][2] The color may vary based on purity. |

| Melting Point | Not experimentally determined. Estimated to be in the range of 160-180 °C. | Based on the melting point of the isomer 2-Chloro-4-iodobenzoic acid (166-170 °C).[6] A sharp melting point is a key indicator of purity. |

| Boiling Point | 360.9 ± 27.0 °C at 760 mmHg (Predicted) | [1] High boiling point is typical for aromatic carboxylic acids of this molecular weight. Decomposition may occur at this temperature. |

| Solubility | Predicted XLogP3: 2.7.[3] Soluble in methanol.[6] | The positive XLogP value suggests higher solubility in organic solvents than in water. It is expected to be soluble in polar organic solvents like alcohols, ethers, and DMSO. Aqueous solubility will be low but can be increased by deprotonation of the carboxylic acid with a base. |

| Acidity (pKa) | Not experimentally determined. Estimated to be ~2.8. | Based on the pKa of 2-chlorobenzoic acid (2.89)[7] and the predicted pKa for 2-chloro-4-iodobenzoic acid (2.75 ± 0.25).[6] The electron-withdrawing nature of the halogens increases the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). |

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[8][9][10]

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O. The aromatic protons will exhibit complex splitting patterns (doublets or triplets) due to coupling with each other.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will show seven distinct signals: one for the carboxyl carbon (typically in the 165-175 ppm range) and six for the aromatic carbons. The carbons directly attached to the electronegative halogen atoms (C-Cl and C-I) will be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Key expected absorptions include:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[11]

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700 cm⁻¹.[11]

-

C-Cl stretch: Typically in the 600-800 cm⁻¹ region.

-

C-I stretch: Typically in the 500-600 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Multiple sharp bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of the carboxyl group, iodine, and chlorine atoms.[11]

Experimental Protocols for Physical Property Determination

The following section outlines standardized, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, providing an indication of purity.

-

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-15 °C/minute initially, then slowed to 1-2 °C/minute as the estimated melting point is approached.

-

The temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.

-

-

Trustworthiness: A sharp melting range (≤ 2 °C) is indicative of high purity. Impurities typically depress and broaden the melting range.

Solubility Assessment Workflow

-

Objective: To qualitatively and quantitatively assess the solubility in various solvents.

-

Methodology:

-

Qualitative Assessment: To a series of vials containing 1 mL of different solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane), add approximately 10 mg of this compound.

-

Vortex each vial for 1 minute at room temperature.

-

Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."

-

Quantitative Assessment (for a specific solvent): Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

-

Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium.

-

Filter the solution to remove undissolved solid.

-

A known volume of the clear filtrate is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. Solubility is then calculated (e.g., in mg/mL).

-

Caption: Workflow for solubility assessment.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Based on GHS classifications for this compound, appropriate handling procedures must be followed.[3]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

-

-

Precautionary Measures:

Caption: Key hazards and required safety measures.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. A thorough understanding of its physical properties, as detailed in this guide, is not merely academic but a prerequisite for its effective and safe utilization in the laboratory. The data and protocols provided herein are intended to empower researchers to proceed with confidence in their experimental endeavors, fostering innovation in drug discovery and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H4ClIO2). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-iodo- (CAS 618-51-9). Retrieved from [Link]

- Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.

- Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

-

Pearson+. (n.d.). Below are the pKa values of 2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.

-

Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved from [Link]

- Koczon, P., et al. (1994). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 3(2), 71-75.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C7H4ClIO2 | CID 23431859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 874817-93-3 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]

- 6. 145343-76-6 CAS MSDS (2-CHLORO-4-IODOBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 2-Chlorobenzoic acid(118-91-2) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. asianjournalofphysics.com [asianjournalofphysics.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. fishersci.com [fishersci.com]

2-Chloro-3-iodobenzoic acid chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Chloro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated aromatic carboxylic acid with the molecular formula C₇H₄ClIO₂, is a compound of significant interest in modern organic synthesis.[1] Its unique substitution pattern, featuring a carboxylic acid group flanked by chlorine and iodine atoms at the ortho and meta positions, respectively, imparts a distinct combination of steric and electronic properties. These characteristics make it a versatile and valuable building block, particularly in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] This guide provides a detailed examination of the molecule's structure, bonding, electronic effects, and intramolecular interactions that govern its reactivity and utility in research and development.

Molecular Structure and Conformation

The foundational structure of this compound consists of a central benzene ring. This aromatic core is substituted with a carboxylic acid (-COOH) group at the C1 position, a chlorine atom (-Cl) at the C2 position, and an iodine atom (-I) at the C3 position.

Caption: 2D structure of this compound.

A critical structural aspect of ortho-substituted benzoic acids is the potential for steric hindrance to force the carboxylic acid group out of the plane of the aromatic ring.[3] The presence of the relatively large chlorine atom at the C2 position, compounded by the even bulkier iodine atom at C3, creates significant steric strain. This torsion disrupts the coplanarity between the -COOH group and the benzene ring, which in turn affects the conjugation of the carbonyl group's π-system with the aromatic π-electron cloud. This has direct implications for the molecule's acidity and reactivity.

Bonding Analysis and Electronic Effects

The chemical behavior of this compound is dictated by a complex interplay of inductive and resonance effects from its three distinct substituents.

-

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing, acting through both a negative inductive effect (-I) from the electronegative oxygen atoms and a negative resonance (mesomeric) effect (-M) by pulling electron density from the ring into the carbonyl. This significantly deactivates the aromatic ring towards electrophilic substitution.

-

Halogen Substituents (-Cl and -I): Halogens exhibit a dual electronic nature.[3]

-

Inductive Effect (-I): Due to their high electronegativity, both chlorine and iodine withdraw electron density from the benzene ring through the sigma bond framework. Chlorine is more electronegative than iodine, and thus exerts a stronger -I effect.

-

Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system, donating electron density. This effect weakens down the group (F > Cl > Br > I) as the orbital overlap between the halogen's p-orbitals and the carbon's 2p-orbital becomes less efficient.[4] For both chlorine and iodine, the electron-withdrawing inductive effect dominates over the weaker electron-donating resonance effect, resulting in an overall deactivation of the ring.

-

The net result is a significantly electron-deficient aromatic ring. This electronic landscape is crucial for understanding the molecule's acidity, reactivity in cross-coupling reactions, and its utility as a synthetic precursor.

Intramolecular Interactions

The ortho-relationship between the carboxylic acid and the chlorine atom allows for potential intramolecular hydrogen bonding. Computational studies on similar molecules like 2-chlorobenzoic acid suggest the possibility of weak stabilizing interactions between the carboxylic proton and the ortho substituent.[5][6] In this compound, a weak O-H···Cl hydrogen bond could form. However, the steric repulsion between the bulky substituents likely forces a conformation that may not be optimal for such an interaction. The dominant intramolecular forces are likely the powerful steric repulsions between the adjacent -COOH, -Cl, and -I groups, which dictate the molecule's preferred conformation.[3]

Physicochemical and Spectroscopic Profile

The structural features of this compound give rise to its characteristic physical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 874817-93-3 | PubChem[1] |

| Molecular Formula | C₇H₄ClIO₂ | PubChem[1] |

| Molecular Weight | 282.46 g/mol | PubChem[1] |

| Appearance | White to Yellow solid | MySkinRecipes[2] |

| Boiling Point | 360.9 ± 27.0 °C at 760 mmHg | MySkinRecipes[2] |

| Predicted XLogP | 2.7 | PubChem[1] |

Spectroscopic analysis is essential for structural confirmation. Key expected features include:

-

¹H NMR: Signals in the aromatic region corresponding to the three protons on the benzene ring.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch (broad) and C=O stretch of the carboxylic acid, along with absorptions for C-Cl, C-I, and aromatic C-H bonds.[7]

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.[8]

Synthesis and Chemical Reactivity

Experimental Protocol: Synthesis via Diazotization

A common and effective method for synthesizing this compound is through a diazotization-iodination sequence starting from 3-Amino-2-chlorobenzoic acid.[9]

Workflow: Synthesis of this compound

Caption: Synthetic workflow from 3-Amino-2-chlorobenzoic acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-Amino-2-chlorobenzoic acid in an aqueous solution of a strong mineral acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Iodination: To the resulting diazonium salt solution, slowly add a solution of potassium iodide (KI) in water. Nitrogen gas will evolve.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete decomposition of the diazonium salt.

-

Isolation & Purification: The crude product precipitates from the solution. It can be collected by vacuum filtration, washed with cold water and a solution of sodium thiosulfate to remove excess iodine, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity: The reactivity of the molecule is characterized by its functional groups:

-

Carboxylic Acid: Undergoes standard reactions such as esterification, amide bond formation, and reduction.

-

Halogen Atoms: The carbon-halogen bonds are key sites for functionalization. The C-I bond is significantly more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for selective substitution at the C3 position. This differential reactivity is a cornerstone of its utility as a synthetic intermediate.[2]

Applications in Drug Discovery and Development

The structural and reactive profile of this compound makes it a valuable scaffold in medicinal chemistry. Its ability to undergo selective cross-coupling reactions at the iodine-bearing position allows for the systematic and controlled introduction of diverse molecular fragments. This is a powerful strategy in the lead optimization phase of drug discovery. For instance, related isomers like 2-chloro-5-iodobenzoic acid are known intermediates in the synthesis of modern anti-diabetic drugs, such as SGLT2 and DPP-4 inhibitors, highlighting the importance of this class of compounds in developing novel therapeutics.[10][11]

Conclusion

This compound is a multifaceted molecule whose chemical properties are governed by a delicate balance of steric strain and potent electronic effects from its chloro, iodo, and carboxylic acid substituents. The steric hindrance disrupts ring-substituent coplanarity, while the combined electron-withdrawing nature of the groups creates an electron-poor aromatic system. Critically, the differential reactivity of the C-I and C-Cl bonds provides a handle for selective, site-specific modifications, making it an authoritative and versatile building block for the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Verevkin, S. P., et al. (2016). Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility. Chemosphere, 161, 157-166. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H4ClIO2). Retrieved from [Link]

-

Quora. (2016). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Nunes, C. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(20), 4810. Retrieved from [Link]

-

Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids. Retrieved from [Link]

-

SlideShare. (n.d.). Exploring 2 Chloro 5 Iodobenzoic Acid in Diabetes Therapy. Retrieved from [Link]

-

ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

Sources

- 1. This compound | C7H4ClIO2 | CID 23431859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(874817-93-3) 1H NMR spectrum [chemicalbook.com]

- 8. PubChemLite - this compound (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. calibrechem.com [calibrechem.com]

- 11. Exploring 2 Chloro 5 Iodobenzoic Acid in Diabetes Therapy | PPTX [slideshare.net]

2-Chloro-3-iodobenzoic acid CAS number 874817-93-3

An In-depth Technical Guide to 2-Chloro-3-iodobenzoic Acid (CAS: 874817-93-3)

Introduction

This compound (CAS No. 874817-93-3) is a halogenated aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its trifunctional nature, featuring a carboxylic acid group alongside chloro and iodo substituents on the benzene ring, allows for a wide range of selective chemical transformations. This unique substitution pattern makes it a sought-after intermediate, particularly in the fields of pharmaceutical research and materials science. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its chemical properties, a validated synthesis protocol, spectroscopic profile, key applications, and essential safety and handling procedures.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These descriptors are critical for experimental design, reaction optimization, and safety assessments.

| Property | Value | Source |

| CAS Number | 874817-93-3 | [1][2] |

| Molecular Formula | C₇H₄ClIO₂ | [1][2] |

| Molecular Weight | 282.46 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | White to yellow solid | [3] |

| Boiling Point | 360.9 ± 27.0 °C (Predicted) | [3][4] |

| Density | 2.077 ± 0.06 g/cm³ (Predicted) | [4] |

| SMILES | C1=CC(=C(C(=C1)I)Cl)C(=O)O | [1][5] |

| InChIKey | RHDAGVGRAVWMOP-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Diazotization and Sandmeyer Reaction

The synthesis of this compound is most effectively achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry. This process begins with the diazotization of the corresponding amine, 2-chloro-3-aminobenzoic acid, to form a diazonium salt. This highly reactive intermediate is then treated with an iodide source, such as potassium iodide, to introduce the iodo group onto the aromatic ring. This method is reliable and scalable for producing high-purity material.[6][7]

Experimental Workflow

Sources

- 1. This compound | C7H4ClIO2 | CID 23431859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 874817-93-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. This compound [myskinrecipes.com]

- 4. 874817-93-3[this compound 97%]- Jizhi Biochemical [acmec.com.cn]

- 5. PubChemLite - this compound (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]

- 6. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. eureka.patsnap.com [eureka.patsnap.com]

Spectroscopic Characterization of 2-Chloro-3-iodobenzoic Acid: A Technical Guide for Researchers

Introduction: The Structural Elucidation Challenge

2-Chloro-3-iodobenzoic acid (C₇H₄ClIO₂) presents a unique spectroscopic challenge due to the presence of multiple functional groups and substituents on the aromatic ring. The electron-withdrawing nature of the carboxylic acid, chlorine, and iodine moieties significantly influences the electronic environment of the molecule, leading to characteristic spectral signatures. Understanding these signatures is paramount for confirming the identity, purity, and structure of the compound in any research or development setting.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section will provide a standardized experimental protocol for data acquisition, a summary of the expected data in tabular format, and an in-depth interpretation of the predicted spectral features, grounded in authoritative chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the proton and carbon environments within the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized approach to acquiring high-quality NMR data is crucial for accurate structural interpretation.

Caption: Workflow for NMR data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the substituents.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-6 | 7.9 - 8.1 | Doublet of doublets (dd) | 1H | Proton ortho to the carboxylic acid |

| H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | 1H | Proton para to the chlorine |

| H-5 | 7.3 - 7.5 | Triplet (t) | 1H | Proton meta to both Cl and COOH |

| COOH | 10.0 - 13.0 | Broad singlet (br s) | 1H | Carboxylic acid proton |

Interpretation:

-

The carboxylic acid proton is expected to be significantly downfield and broad due to hydrogen bonding and chemical exchange.

-

H-6 is predicted to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent carboxylic acid group.

-

The splitting patterns (multiplicities) arise from coupling with neighboring protons. For instance, H-6 would be coupled to H-5, and H-4 would be coupled to H-5. H-5 would be coupled to both H-4 and H-6, likely appearing as a triplet if the coupling constants are similar.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule, as there is no plane of symmetry.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C=O | 165 - 170 | Carboxylic acid carbonyl |

| C-Cl | 133 - 136 | Carbon bearing the chlorine |

| C-I | 95 - 100 | Carbon bearing the iodine |

| C-COOH | 130 - 133 | Carbon bearing the carboxylic acid |

| C-H | 125 - 140 | Aromatic CH carbons (3 signals) |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is the most deshielded and will appear furthest downfield.[1]

-

The carbon attached to the highly electronegative chlorine atom will also be significantly deshielded.

-

The carbon bonded to iodine will be shielded relative to the other substituted carbons due to the "heavy atom effect" of iodine, causing it to appear more upfield.

-

The remaining three aromatic carbons will have chemical shifts in the typical aromatic region, with their precise locations influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.

Experimental Protocol: IR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

Predicted IR Spectrum

| Predicted Absorption (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1550-1600 | Medium | C=C stretch (aromatic ring) |

| 1210-1320 | Strong | C-O stretch (carboxylic acid) |

| 800-900 | Medium-Strong | C-H out-of-plane bending |

| 600-800 | Medium | C-Cl stretch |

| 500-600 | Medium | C-I stretch |

Interpretation:

-

A very broad absorption in the 2500-3300 cm⁻¹ region is the hallmark of a carboxylic acid O-H stretch, broadened due to strong intermolecular hydrogen bonding.

-

A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.

-

Absorptions in the 1550-1600 cm⁻¹ range are indicative of the aromatic C=C stretching vibrations.

-

The C-O stretch of the carboxylic acid will appear as a strong band in the 1210-1320 cm⁻¹ region.

-

The C-H out-of-plane bending vibrations provide information about the substitution pattern of the aromatic ring.

-

The C-Cl and C-I stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition.

Predicted Mass Spectrum

The exact mass of this compound is 281.8944 g/mol .[2]

| Predicted m/z | Ion | Notes |

| 282/284 | [M]⁺ | Molecular ion peak. The M+2 peak will be present due to the ³⁷Cl isotope. |

| 264/266 | [M-H₂O]⁺ | Loss of water from the molecular ion. |

| 237/239 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 111/113 | [C₆H₄Cl]⁺ | Fragment corresponding to a chlorophenyl cation. |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 282, with a smaller peak at m/z 284 (the M+2 peak) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) or a carboxyl group (•COOH). In this case, the loss of the entire carboxylic acid group to give a fragment at m/z 237/239 is likely. The subsequent loss of iodine from this fragment could also be observed. The presence of chlorine and iodine will lead to a complex isotopic pattern for the fragment ions.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. While experimental data is not currently widespread, the analyses presented herein, based on the well-established principles of NMR, IR, and MS, offer a reliable foundation for researchers working with this compound. The provided experimental protocols are designed to be self-validating and adhere to best practices in analytical chemistry. By understanding the expected spectral features, scientists can more confidently and efficiently verify the structure and purity of this compound in their synthetic and developmental workflows.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-iodobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000332 2-Chlorobenzoic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H4ClIO2). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chlorobenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chlorobenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. Retrieved from [Link]

Sources

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound | C7H4ClIO2 | CID 23431859 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Chloro-3-iodobenzoic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3-iodobenzoic acid, a compound of interest in pharmaceutical research and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, and presents a framework for solvent selection in practical applications.

Introduction to this compound

This compound is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄ClIO₂.[2][3] Its structure, featuring a benzene ring substituted with a carboxylic acid group, a chlorine atom, and an iodine atom, dictates its physicochemical properties and, consequently, its solubility profile. The presence of both electron-withdrawing halogens and a polar carboxylic acid group creates a molecule with distinct regions of varying polarity, making its interaction with solvents a subject of critical importance in process chemistry and formulation development.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[4] For this compound, its solubility in a given organic solvent is a balance between the interactions of its nonpolar benzene ring and halogen substituents, and the polar carboxylic acid group.

Key Molecular Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This group is polar and capable of forming strong hydrogen bonds. This feature promotes solubility in polar, protic solvents such as alcohols.[5]

-

Benzene Ring: The aromatic ring is nonpolar and contributes to the molecule's solubility in nonpolar or weakly polar solvents through van der Waals forces.[5]

-

Halogen Substituents (Cl, I): The chlorine and iodine atoms are electronegative, contributing to the molecule's overall polarity and dipole moment. However, their bulky nature can also sterically hinder interactions with solvent molecules.

Predicting Solubility in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Alcohols, Water): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of this compound will interact favorably with these solvents. However, the large, nonpolar portion of the molecule will limit its solubility in highly polar solvents like water. The solubility in alcohols is expected to be higher than in water.[6]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents have dipole moments but do not donate hydrogen bonds. They can interact with the polar regions of the molecule, particularly the carboxylic acid group. Good solubility is generally expected in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The nonpolar benzene ring and halogen atoms will favor solubility in these solvents, but the highly polar carboxylic acid group will oppose it. Consequently, solubility is expected to be limited.

Experimental Determination of Solubility

A systematic approach is necessary to experimentally determine the solubility of this compound in various organic solvents. The following protocol outlines a standard method for this purpose.

Materials and Equipment:

-

This compound (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow:

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be employed to facilitate clear separation.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the collected supernatant with a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the test solvent using the following formula: Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

-

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄ClIO₂ | PubChem[2][3] |

| Molecular Weight | 282.46 g/mol | PubChem[2] |

| XLogP3 | 2.7 | PubChem[2] |

| Appearance | White to yellow solid | MySkinRecipes[1] |

| Boiling Point | 360.9 ± 27.0 °C at 760 mmHg | MySkinRecipes[1] |

The predicted XLogP3 value of 2.7 suggests a moderate lipophilicity, which is consistent with the expected solubility in a range of organic solvents.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While quantitative data is sparse, a theoretical understanding of its molecular structure allows for reasoned predictions of its solubility behavior. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the solubility of this compound in solvents relevant to their specific applications. Such empirical data is invaluable for optimizing reaction conditions, developing purification strategies, and formulating final products.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H4ClIO2). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 3). 17.2: Factors That Affect Solubility. Retrieved from [Link]

-

BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (2015, August 5). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 874817-93-3 | Product Name : this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

-

AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H4ClIO2 | CID 23431859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

The Genesis of a Halogenated Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Chloro-3-iodobenzoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 2-Chloro-3-iodobenzoic acid, a halogenated aromatic carboxylic acid. While a singular, seminal publication marking its "discovery" is not readily identifiable in the historical chemical literature, its synthesis is a logical extension of well-established 19th and early 20th-century aromatic chemistry. This document, therefore, reconstructs the most probable first synthetic route based on foundational organic reactions and provides a detailed protocol grounded in the principles of the Sandmeyer reaction. We will delve into the mechanistic underpinnings of this classical transformation and contrast it with modern synthetic considerations.

Introduction: The Significance of Polysubstituted Aromatic Acids

Polysubstituted benzoic acids are fundamental building blocks in medicinal chemistry and materials science. The specific arrangement of chloro and iodo substituents on the benzoic acid core in this compound creates a molecule with distinct electronic and steric properties. The presence of multiple, different halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents. Its structural isomer, 2-chloro-5-iodobenzoic acid, for instance, is a known precursor in the synthesis of modern antidiabetic drugs.

A Plausible First Synthesis: The Sandmeyer Reaction

The most logical and historically consistent approach to the first synthesis of this compound is through the diazotization of 3-amino-2-chlorobenzoic acid, followed by a Sandmeyer-type reaction with an iodide salt. This class of reaction, discovered by Traugott Sandmeyer in 1884, became a cornerstone for the introduction of a wide variety of substituents onto an aromatic ring via a diazonium salt intermediate.

The synthesis of iodoarenes from diazonium salts is a particularly robust variant of this reaction, often proceeding readily without the need for a copper catalyst, which is typically required for the introduction of chloro or bromo substituents[1].

Mechanistic Rationale

The synthesis proceeds in two key stages:

-

Diazotization: The primary aromatic amine, 3-amino-2-chlorobenzoic acid, is treated with nitrous acid (HONO) at low temperatures (typically 0-5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). The resulting electrophile, the nitrosonium ion (NO⁺), attacks the nucleophilic amine to form an N-nitrosamine, which then undergoes tautomerization and protonation, followed by the loss of water to yield a stable aryldiazonium salt. The low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Iodide Substitution: The aryldiazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, attacking the carbon atom bearing the diazonium group. This leads to the displacement of the exceptionally stable dinitrogen molecule (N₂), which bubbles out of the reaction mixture, driving the reaction to completion.

The overall transformation is a powerful method for introducing an iodine atom at a specific position on an aromatic ring, guided by the position of the initial amino group.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the proposed first synthesis of this compound.

Caption: A workflow diagram illustrating the key stages of the synthesis.

Detailed Experimental Protocol (Plausible First Synthesis)

This protocol is a reconstruction of a classical laboratory procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Amino-2-chlorobenzoic Acid | 171.58 | 17.16 g | 0.10 |

| Concentrated HCl (37%) | 36.46 | 25 mL | ~0.30 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |

| Potassium Iodide (KI) | 166.00 | 18.26 g | 0.11 |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | ~1 g | - |

| Deionized Water | 18.02 | As needed | - |

| Ethanol | 46.07 | For recrystallization | - |

Procedure:

Part A: Diazotization

-

In a 500 mL beaker, suspend 17.16 g (0.10 mol) of 3-amino-2-chlorobenzoic acid in 100 mL of deionized water.

-

While stirring, slowly add 25 mL of concentrated hydrochloric acid. The mixture may warm slightly and should be stirred until a fine suspension of the amine hydrochloride salt is formed.

-

Cool the beaker in an ice-salt bath to bring the internal temperature to 0-5 °C. Maintain this temperature throughout the diazotization process.

-

In a separate 100 mL beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 30 mL of deionized water.

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride. The rate of addition should be controlled to keep the temperature below 5 °C. A clear solution should form as the diazonium salt is produced.

-

After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed by testing a drop of the solution with starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, a small amount of additional sodium nitrite solution can be added.

Part B: Iodide Substitution

-

In a 250 mL beaker, dissolve 18.26 g (0.11 mol) of potassium iodide in 50 mL of deionized water.

-

Slowly and with continuous stirring, add the potassium iodide solution to the cold diazonium salt solution.

-

Effervescence (liberation of N₂ gas) will be observed. The reaction mixture will darken, and a precipitate will begin to form.

-

Once the addition is complete, allow the mixture to stand in the ice bath for 10 minutes, then let it warm to room temperature and stir for 1 hour.

-

Gently warm the reaction mixture to about 50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

Part C: Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Collect the crude solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water. If the solid has a dark color due to the presence of iodine, wash it with a dilute solution of sodium thiosulfate to reduce the I₂ to colorless I⁻, followed by another wash with water.

-

The crude product can be purified by recrystallization from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry in a desiccator.

Characterization of this compound

The identity and purity of the synthesized compound would be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₄ClIO₂ |

| Molar Mass | 282.46 g/mol [2] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not widely reported, but expected to be a sharp, defined range for a pure compound. |

| Solubility | Sparingly soluble in water, soluble in alcohols and other organic solvents. |

Spectroscopic analysis would provide definitive structural confirmation:

-

¹H NMR would show three distinct aromatic proton signals.

-

¹³C NMR would show seven distinct carbon signals.

-

IR Spectroscopy would show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.

Conclusion: A Foundational Synthesis

While the precise moment of its first creation may not be recorded, the synthesis of this compound is firmly rooted in the principles of classical aromatic chemistry. The Sandmeyer reaction provides a reliable and predictable method for its preparation from readily available precursors. This technical guide has outlined a plausible and detailed protocol for this synthesis, grounded in the established expertise of organic chemistry. The ability to selectively introduce different halogens onto a benzoic acid scaffold, as demonstrated in this synthesis, is a testament to the enduring power of these foundational reactions and continues to be of immense value to the modern research scientist and drug development professional.

References

-

Chegg.com: Solved Part A: Sandmeyer Reaction: Synthesis of. Discusses the Sandmeyer reaction for the synthesis of 2-iodobenzoic acid, noting that a Cu(I) salt is not required for iodination. [Link]

-

PubChem: this compound. Provides chemical and physical properties of the compound. [Link]

- Google Patents: CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid. Describes a synthetic method for an isomer involving a Sandmeyer reaction.

-

Eureka | Patsnap: A kind of synthetic method of 2-chloro-5-iodobenzoic acid. Details a synthetic route for an isomer via a Sandmeyer reaction. [Link]

- Google Patents: CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid. Outlines a preparation method for an isomer using a Sandmeyer reaction.

-

Eureka | Patsnap: A kind of preparation method of 2-chloro-5-iodobenzoic acid. Mentions the use of 2-chloro-5-iodobenzoic acid in the synthesis of SGLT-2 inhibitors. [Link]

-

Texium: Preparation of 2-iodobenzoic acid. Provides a practical laboratory procedure for the synthesis of 2-iodobenzoic acid using a Sandmeyer reaction. [Link]

-

Wikipedia: 2-Iodobenzoic acid. Mentions that the synthesis of 2-iodobenzoic acid via diazotization of anthranilic acid is a common university organic chemistry lab experiment. [Link]

-

Organic Syntheses Procedure: m-IODOBENZOIC ACID. Details the preparation of m-iodobenzoic acid by diazotization of m-aminobenzoic acid. [Link]

-

Scirp.org: Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Discusses Sandmeyer reactions on aminobenzoic acids. [Link]

-

Eureka | Patsnap: Preparation method of 2-chloro-5-iodobenzoic acid. Describes a multi-step synthesis of the isomer starting from methyl anthranilate. [Link]

Sources

Introduction: The Significance of 2-Chloro-3-iodobenzoic Acid

An In-Depth Technical Guide to the Theoretical Study of 2-Chloro-3-iodobenzoic Acid

This guide provides a comprehensive framework for the theoretical and computational investigation of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural outlines to deliver a foundational understanding of the causality behind methodological choices, ensuring a robust and validated approach to predicting the molecule's structural, spectroscopic, and electronic properties.

This compound is a halogenated aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. Its polysubstituted benzene ring offers multiple reactive sites, making it a versatile building block for more complex molecules.[1] Notably, it serves as a key intermediate or is identified as a potential impurity in the synthesis of Active Pharmaceutical Ingredients (APIs), including modern anti-diabetic drugs. Understanding its fundamental properties is therefore critical for process optimization, quality control, and the rational design of new chemical entities.

While experimental characterization provides definitive data, theoretical studies offer a powerful, predictive lens into molecular behavior. Computational chemistry, particularly Density Functional Theory (DFT), allows us to elucidate ground-state geometry, predict spectroscopic signatures (IR, Raman, NMR), and map electronic properties that govern chemical reactivity. This in-silico approach is invaluable, especially when experimental data is scarce or when seeking to understand conformational possibilities and transition states that are difficult to capture empirically.

This guide establishes a complete theoretical protocol, grounded in established quantum chemical methods, to fully characterize this compound.

Molecular Identity and Physicochemical Properties

Before delving into theoretical methodologies, it is essential to establish the foundational identity of the target molecule.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 874817-93-3 | [1][3] |

| Molecular Formula | C₇H₄ClIO₂ | [2] |

| Molecular Weight | 282.46 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(C(=C1)I)Cl)C(=O)O | [2] |

| Appearance | White to yellow solid | [1] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Theoretical Methodologies: A Rationale-Driven Approach

The selection of a computational method is the most critical step in a theoretical study. Our approach is grounded in Density Functional Theory (DFT), which provides an excellent balance of computational efficiency and accuracy for medium-sized organic molecules.

Expertise in Method Selection: DFT Functional and Basis Set

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This choice is deliberate and based on its proven track record in accurately predicting the geometries and vibrational frequencies of halogenated aromatic compounds.[1][4][5][6] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of systems with varied electron densities, such as the aromatic ring and its electronegative substituents.

-

Basis Set - 6-311++G(d,p): This basis set provides the necessary flexibility for an accurate description of the molecule.

-

6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for a more nuanced representation of the electron distribution.

-

++G: Diffuse functions are added for both heavy atoms (+) and hydrogen atoms (++). These are essential for accurately modeling systems with lone pairs and for describing intermolecular interactions and the tail of the electron density, which is critical for the carboxyl group.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, accounting for the polarization of electron clouds under the influence of adjacent atoms—a vital feature for describing the covalent bonds involving electronegative halogens.

-

This combination of functional and basis set is well-validated for predicting spectroscopic properties of similar molecules like 2-chlorobenzoic acid and other di-substituted benzoic acids.[4][7][8]

Core Theoretical Procedures

-

Geometry Optimization: This is the foundational calculation. The procedure systematically alters the molecular geometry to find the configuration with the lowest potential energy on the potential energy surface. This yields the most stable 3D structure, providing crucial data on bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes:

-

Validation: It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). This is a cornerstone of a self-validating protocol.

-

Prediction: It calculates the harmonic vibrational frequencies and their corresponding intensities, allowing for the simulation of FT-IR and FT-Raman spectra. These theoretical spectra can then be compared to experimental data of analogous compounds to validate the chosen methodology.[5][6]

-

-

NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. This method is a reliable standard for calculating magnetic shielding tensors, which are then converted into chemical shifts relative to a reference standard (e.g., TMS).[9]

-

Frontier Molecular Orbital (FMO) Analysis: This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability of a molecule to donate an electron.

-

LUMO: Represents the ability of a molecule to accept an electron.

-

HOMO-LUMO Gap: The energy difference between these orbitals is a critical indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.[10][11]

-

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is plotted onto the molecule's electron density surface. This creates a color-coded map that visualizes the charge distribution.[12]

-

Red Regions (Negative Potential): Electron-rich areas (e.g., around oxygen atoms), indicating sites susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Electron-poor areas (e.g., around acidic hydrogens), indicating sites susceptible to nucleophilic attack. The MEP is an invaluable tool for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding drug-receptor binding.[13][14]

-

Protocol: A Step-by-Step Computational Workflow

This section provides a detailed, actionable protocol for conducting a comprehensive DFT study of this compound using a quantum chemistry software package like Gaussian.

Computational Workflow Diagram

Caption: A standardized workflow for the theoretical analysis of a molecule.

Detailed Experimental Protocol

-

Molecule Building and Input File Generation:

-

Construct the 3D structure of this compound using a molecular modeling interface (e.g., GaussView, Avogadro).

-

Generate an input file specifying the calculation type. The route section should include keywords for optimization and subsequent frequency analysis (e.g., #p B3LYP/6-311++G(d,p) Opt Freq).

-

Specify the charge (0) and multiplicity (singlet, 1).

-

-

Geometry Optimization:

-

Submit the input file to the quantum chemistry software.

-

The calculation will iteratively adjust atomic positions to minimize the total energy of the system.

-

Upon completion, a log file containing the final optimized coordinates, energy, and other parameters is generated.

-

-

Vibrational Frequency Analysis and Verification:

-

This calculation is typically performed automatically following the optimization if requested in the input file.

-

Inspect the output file for the list of vibrational frequencies. Crucially, confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a true energy minimum, and the structure must be re-optimized.

-

-

Spectroscopic and Electronic Property Calculations:

-

NMR: Using the optimized geometry, create a new input file with the keyword NMR=GIAO. This will compute the isotropic shielding values.

-

FMO & MEP: These properties are typically calculated from the results of the optimization run. Use visualization software to generate the HOMO and LUMO orbital surfaces and to map the electrostatic potential onto the calculated electron density surface.

-

-

Data Analysis and Interpretation:

-

Extract optimized bond lengths, angles, and dihedrals.

-

Scale the calculated harmonic frequencies by an appropriate scaling factor (typically ~0.96-0.98 for B3LYP) to account for anharmonicity and method limitations, allowing for a more accurate comparison with experimental spectra.[6]

-

Convert calculated NMR shielding tensors to chemical shifts (δ) by subtracting them from the shielding tensor of a reference compound (e.g., TMS) calculated at the same level of theory.

-

Analyze the energy of the HOMO-LUMO gap and visualize the MEP map to predict reactive sites.

-

Predicted Data and Interpretation

This section outlines the expected outcomes from the theoretical protocol and their interpretation.

Structural Parameters

The geometry optimization will yield precise bond lengths and angles. Due to the "ortho effect" and steric hindrance between the adjacent bulky chloro, iodo, and carboxylic acid groups, expect some deviation from a perfectly planar structure, particularly in the orientation of the carboxylic acid group relative to the benzene ring.[15]

| Parameter | Predicted Value (Å or °) | Interpretation |

| C-Cl Bond Length | ~1.75 Å | Typical for an aryl chloride. |

| C-I Bond Length | ~2.10 Å | Typical for an aryl iodide. |

| C=O Bond Length | ~1.21 Å | Characteristic of a carboxylic acid carbonyl group. |

| C-O Bond Length | ~1.35 Å | Longer than C=O, characteristic of a C-OH single bond. |

| ∠(Cl-C-C) and ∠(I-C-C) | ~120° | May be distorted from the ideal 120° due to steric repulsion between the large halogen substituents. |

| C-C-O-H Dihedral Angle | ~0° or ~180° | The carboxylic acid group will likely be either syn- or anti-planar with the ring, with one conformation being slightly more stable.[1] |

Spectroscopic Signatures (Predicted)

-

FT-IR Spectrum: The calculated spectrum will show key vibrational modes.

-

O-H Stretch: A broad band expected around 3000-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A very strong, sharp peak around 1700-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.

-

C-Cl Stretch: A strong band in the 700-800 cm⁻¹ region.

-

C-I Stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

-

Aromatic C-H/C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

-

-

¹³C NMR Spectrum: Seven distinct signals are expected. The carbon attached to the carboxylic acid group will be the most downfield (~170 ppm). Carbons bonded to the halogens will also be significantly shifted due to electronegativity and anisotropic effects.

-

¹H NMR Spectrum: Three signals are expected for the aromatic protons. Their chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, iodo, and carboxyl groups.

Chemical Reactivity Insights

Caption: Relationship between calculated electronic properties and reactivity.

-

HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the iodine atom and the π-system of the benzene ring, indicating these are the most probable sites for oxidation or electrophilic attack. The LUMO is likely distributed over the carboxylic acid group and the aromatic ring, suggesting these are the sites for reduction or nucleophilic attack. The calculated energy gap will provide a quantitative measure of the molecule's overall kinetic stability.

-

MEP Analysis: The MEP map will visually confirm these predictions. The most negative potential (deepest red) will be centered on the carbonyl oxygen, identifying it as the primary site for hydrogen bonding and protonation. The most positive potential (deepest blue) will be on the carboxylic hydrogen, confirming its high acidity.

Conclusion and Future Directions

This guide has detailed a robust, first-principles theoretical framework for the comprehensive characterization of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's ground-state geometry, vibrational and NMR spectra, and key electronic properties that govern its reactivity.

The true power of this approach lies in its predictive capability, providing deep molecular insights that can guide experimental work, aid in spectral assignment, and rationalize observed chemical behavior. The protocols and interpretive frameworks presented here serve as a validated starting point for further in-silico investigations, such as modeling reaction mechanisms, studying intermolecular interactions in the solid state, or exploring the properties of related derivatives in drug discovery and materials science.

References

- 1. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational spectra, NLO analysis, and HOMO-LUMO studies of 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vibrational investigation, molecular orbital studies and molecular electrostatic potential map analysis on 3-chlorobenzoic acid using hybrid computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 11. ossila.com [ossila.com]

- 12. MEP [cup.uni-muenchen.de]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

Unlocking New Chemical Frontiers: A Technical Guide to the Potential Research Areas of 2-Chloro-3-iodobenzoic Acid

Introduction: Beyond a Simple Isomer

In the vast landscape of chemical building blocks, the true potential of a molecule can sometimes be overshadowed by its more prominent isomers. Such is the case with 2-Chloro-3-iodobenzoic acid, a halogenated aromatic carboxylic acid that, while commercially available, has remained largely unexplored in published research. In stark contrast, its isomer, 2-chloro-5-iodobenzoic acid, has carved out a significant niche as a key intermediate in the synthesis of Dapagliflozin, a widely used SGLT2 inhibitor for the treatment of type 2 diabetes.[1][2][3][4] This disparity, however, presents a unique opportunity for innovation. This guide will provide an in-depth exploration of the untapped potential of this compound, offering a roadmap for researchers in drug discovery, agrochemicals, and materials science. By leveraging its unique structural and electronic properties, this molecule can serve as a gateway to novel chemical entities with enhanced biological activity and functionality.

Core Physicochemical and Reactivity Profile

This compound possesses a unique arrangement of functional groups that dictates its reactivity and potential applications. The presence of two different halogen atoms (chlorine and iodine) ortho and meta to a carboxylic acid group on a benzene ring provides a rich platform for selective chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClIO₂ | PubChem |

| Molecular Weight | 282.46 g/mol | PubChem |

| CAS Number | 874817-93-3 | ChemicalBook[5] |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Predicted XlogP | 2.7 | PubChemLite[6] |

The key to unlocking the potential of this molecule lies in the differential reactivity of its functional groups. The iodine atom, being larger and more polarizable than chlorine, is more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the C3 position. The carboxylic acid group, a versatile handle, can be converted into a variety of other functional groups or used to modulate the electronic properties of the aromatic ring.

Proposed Research Area 1: Medicinal Chemistry and Drug Discovery

The proven success of halogenated benzoic acids in pharmaceuticals provides a strong rationale for investigating this compound in drug discovery programs.[1][2][7]

Leveraging Bioisosterism for Novel Analogs

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design.[8][9][10][11] this compound can serve as a scaffold for creating bioisosteric analogs of known drugs. The unique positioning of the chloro and iodo groups can lead to subtle but significant changes in a molecule's conformation, lipophilicity, and metabolic stability, potentially resulting in improved efficacy, selectivity, or pharmacokinetic profiles.[8][10][12]

Proposed Workflow:

Caption: Bioisosteric replacement workflow for drug discovery.

Exploration of Novel Anti-diabetic Agents

Given the role of the 2-chloro-5-iodobenzoic acid isomer in the synthesis of SGLT2 inhibitors, a direct avenue of research is the synthesis of novel anti-diabetic agents using the 2-chloro-3-iodo isomer.[1][2][4][13][14][15][16] The altered substitution pattern could lead to compounds with a different binding mode or selectivity profile for SGLT2 or other diabetes-related targets.

Experimental Protocol: Synthesis of a Dapagliflozin Analog Precursor

-

Acylation: React this compound with a suitable activating agent (e.g., thionyl chloride) to form the acid chloride.

-

Friedel-Crafts Acylation: React the acid chloride with a protected C-aryl glucoside in the presence of a Lewis acid catalyst to form the corresponding ketone.

-

Reduction and Deprotection: Reduce the ketone and subsequently remove the protecting groups to yield the final analog.

Development of Novel Anti-inflammatory and Analgesic Drugs

Halogenated aromatic compounds are prevalent in non-steroidal anti-inflammatory drugs (NSAIDs). The specific electronic and steric properties imparted by the chloro and iodo substituents in this compound could be harnessed to develop new cyclooxygenase (COX) inhibitors or other anti-inflammatory agents with improved potency or reduced side effects.[7]

Proposed Research Area 2: Agrochemical Innovation

The introduction of halogens is a well-established strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability.[17][18][19]

Synthesis of Novel Herbicides, Fungicides, and Insecticides

This compound can serve as a versatile starting material for the synthesis of new agrochemicals. The differential reactivity of the halogens allows for the sequential introduction of various pharmacophores, enabling the creation of diverse chemical libraries for high-throughput screening.

Logical Relationship Diagram:

Caption: Synthetic diversification of this compound for agrochemicals.

Investigation of Plant Growth Regulators

The benzoic acid moiety is a common feature in plant growth regulators. The unique substitution pattern of this compound could lead to the discovery of novel compounds that influence plant development, such as rooting, flowering, or fruit setting.

Proposed Research Area 3: Materials Science

Halogenated aromatic compounds are important building blocks for functional organic materials due to their influence on molecular packing, electronic properties, and stability.

Development of Organic Semiconductors

The introduction of heavy atoms like iodine can enhance intersystem crossing and facilitate charge transport in organic materials. This compound derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Synthesis of Functional Polymers

The carboxylic acid and halogen functionalities of this compound make it a suitable monomer for the synthesis of functional polymers through polymerization reactions. These polymers could exhibit interesting properties such as high refractive index, flame retardancy, or gas permeability.

Synthetic Strategies and Methodologies